molecular formula C20H16N2O5 B5237108 (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid

(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid

Cat. No. B5237108
M. Wt: 364.4 g/mol
InChI Key: BYRGZMLDJFONBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid, also known as Furosemide, is a widely used diuretic drug that has been in clinical use for over 50 years. Furosemide is a potent loop diuretic that acts on the ascending limb of the loop of Henle in the nephron of the kidney. It is used to treat conditions such as congestive heart failure, liver cirrhosis, and kidney disease.

Mechanism of Action

(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid acts on the thick ascending limb of the loop of Henle by inhibiting the Na+/K+/2Cl- co-transporter. This leads to a decrease in the reabsorption of sodium, chloride, and water, resulting in increased urine output and decreased fluid retention.
Biochemical and Physiological Effects:
(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid has several biochemical and physiological effects, including a decrease in blood pressure, a decrease in plasma volume, and an increase in potassium excretion. (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid also has a natriuretic effect, which means it increases the excretion of sodium in the urine.

Advantages and Limitations for Lab Experiments

(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid has several advantages in lab experiments, including its potency and specificity for the Na+/K+/2Cl- co-transporter. However, (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid has some limitations, including its short half-life and the potential for renal toxicity.

Future Directions

There are several future directions for the study of (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid, including the development of new derivatives with improved pharmacological properties. Additionally, (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid may have potential applications in the treatment of other conditions, such as hypertension and edema. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid.
Conclusion:
In conclusion, (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid is a potent loop diuretic that has been in clinical use for over 50 years. Its mechanism of action involves the inhibition of the Na+/K+/2Cl- co-transporter, resulting in increased urine output and decreased fluid retention. (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid has several advantages and limitations in lab experiments and has been extensively studied in the field of pharmacology. There are several future directions for the study of (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid, including the development of new derivatives with improved pharmacological properties and potential applications in the treatment of other conditions.

Synthesis Methods

The synthesis of (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid involves the reaction of 3-(2-furoyl)aminobenzoic acid with 4-aminophenylacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid.

Scientific Research Applications

(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid has been extensively studied in the field of pharmacology and has been used as a tool to investigate the mechanisms of diuretic action. (4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid has also been used in the study of the renin-angiotensin-aldosterone system, which is involved in the regulation of blood pressure and fluid balance.

properties

IUPAC Name

2-[4-[[3-(furan-2-carbonylamino)benzoyl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-18(24)11-13-6-8-15(9-7-13)21-19(25)14-3-1-4-16(12-14)22-20(26)17-5-2-10-27-17/h1-10,12H,11H2,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRGZMLDJFONBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[3-(2-Furoylamino)benzoyl]amino}phenyl)acetic acid

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